Arginine aminobenzoate

Description

Properties

CAS No. |

7675-82-3 |

|---|---|

Molecular Formula |

C13H21N5O4 |

Molecular Weight |

311.34 g/mol |

IUPAC Name |

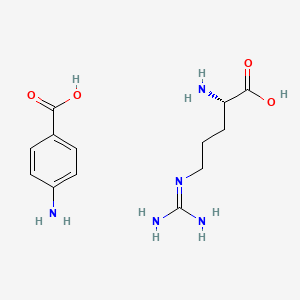

4-aminobenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C7H7NO2.C6H14N4O2/c8-6-3-1-5(2-4-6)7(9)10;7-4(5(11)12)2-1-3-10-6(8)9/h1-4H,8H2,(H,9,10);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

InChI Key |

QYWIRGMTYYEDBZ-VWMHFEHESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Arginine Aminobenzoate Constructs

Classical Approaches for Ionic Conjugation and Salt Formation

The most direct synthesis of arginine aminobenzoate involves the formation of an ionic salt between the basic arginine and the acidic p-aminobenzoic acid. Arginine possesses a highly basic guanidinium (B1211019) group (pKa ≈ 12.5) and an α-amino group, while p-aminobenzoic acid has an acidic carboxylic acid group. wikipedia.orgresearchgate.net This significant difference in acidity and basicity facilitates a straightforward acid-base reaction to form a stable salt. pensoft.net

A typical laboratory-scale synthesis involves dissolving p-aminobenzoic acid in a suitable solvent, such as isopropanol (B130326), at a moderately elevated temperature. google.com A slurry of L-arginine free base in the same solvent is then added to the solution. The reaction product, this compound, precipitates and can be isolated by filtration. google.com This method provides a simple and efficient route to the direct ionic conjugate.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| p-aminobenzoic acid (10 g) | L-arginine, free base (10 g) | Isopropanol (100 ml total) | 60°C | Formation and filtration of this compound (14 g yield) | google.com |

Stereoselective Synthesis and Chiral Resolution for Research Applications

Arginine is a chiral molecule, with the L-enantiomer being the naturally occurring form. wikipedia.org When synthesizing arginine-aminobenzoate analogues, controlling stereochemistry is critical, as different enantiomers can have different biological activities.

Key approaches include:

Use of Chiral Precursors: The most straightforward method is to start with enantiomerically pure L-arginine. This ensures that the stereocenter at the α-carbon is fixed from the beginning of the synthetic route. sigmaaldrich.com

Stereoselective Synthesis: For creating analogues with additional chiral centers, stereoselective synthetic methods are employed. Dynamic kinetic resolution (DKR), for instance, can be used to synthesize specific stereoisomers of hydroxylated arginine derivatives with high diastereomeric and enantiomeric excess. royalsocietypublishing.orgresearchgate.net This involves using chiral catalysts, such as certain Ruthenium-based complexes, to selectively form one stereoisomer over others. researchgate.net

Chiral Resolution: If a synthesis results in a racemic or diastereomeric mixture, resolution techniques are required to separate the stereoisomers. wikipedia.org

Diastereomeric Salt Crystallization: This classical method involves reacting a racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which have different solubilities and can be separated by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. sigmaaldrich.com For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized enantiomers. sigmaaldrich.comnih.gov Supercritical fluid chromatography (SFC) is another effective technique known for providing rapid and high-efficiency chiral separations. lcms.cz

Scale-Up Considerations for Research-Grade Material Production

Producing gram quantities or more of arginine-aminobenzoate constructs for research requires scalable and efficient synthetic methods. royalsocietypublishing.org The production strategy often depends on whether the final product is a simple salt or a complex covalent analogue.

For L-arginine itself, the primary industrial production method is fermentation. wikipedia.orgresearchgate.net Strains of Corynebacterium glutamicum are widely used and have been genetically engineered to produce L-arginine at high titers (e.g., 25-35 g/L). researchgate.netresearchgate.net Recent advances utilize in silico genome-scale metabolic network models (GSMM) to identify genetic targets for modification to further enhance production yields. nih.gov

Structural and Conformational Analysis of Arginine Aminobenzoate: Theoretical and Experimental Research Paradigms

Theoretical Studies on Ionic Interactions and Salt-Bridge Formation

Theoretical and computational studies provide invaluable insights into the nature and strength of the interactions within the arginine aminobenzoate complex. At the heart of this complex is the formation of a salt bridge, a robust non-covalent interaction composed of both a hydrogen bond and an ionic bond. wikipedia.org This interaction occurs between the guanidinium (B1211019) group of arginine and the carboxylate group of the aminobenzoate.

The guanidinium group of arginine is exceptionally basic, with a high pKa, ensuring it is protonated and positively charged under most conditions. nih.gov Conversely, the carboxylic acid group of 4-aminobenzoic acid is deprotonated to form a negatively charged carboxylate anion. nih.gov The resulting electrostatic attraction is a primary driving force for the formation of the this compound salt.

Density functional theory (DFT) calculations are frequently employed to model these interactions. Studies on similar systems, such as arginine interacting with other acidic amino acids, reveal that the most favorable interactions stem from a combination of charge interactions and hydrogen bonding. researchgate.netnih.gov These calculations can predict the geometry of the salt bridge, including the bond lengths and angles of the hydrogen bonds, and quantify the interaction energies. In related complexes, the interaction between arginine and a carboxylate group is a dominant factor in the aggregation and stabilization of the resulting structure. nih.gov

Hydrogen Bonding Networks within the this compound Complex

The salt bridge in this compound is further stabilized by a network of hydrogen bonds. The guanidinium group of arginine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds. wikipedia.orgnih.gov The carboxylate group of aminobenzoate, with its two oxygen atoms, acts as a hydrogen bond acceptor. This often results in a bidentate interaction, where two hydrogen bonds form between the guanidinium group and the carboxylate group, creating a stable six-membered ring-like structure. nih.gov

Investigation of Zwitterionic States and Tautomerism

Arginine is well-known for its ability to exist in a zwitterionic form, where the α-amino group is protonated and the α-carboxylic acid group is deprotonated, even in the solid state. rsc.orgresearchgate.netnih.gov In the this compound salt, the arginine molecule is expected to be in a cationic form due to the protonation of its highly basic guanidinium side chain. The 4-aminobenzoic acid, in turn, exists as the aminobenzoate anion.

Theoretical studies on arginine and its complexes have extensively investigated the stability of its zwitterionic and canonical forms. scielo.brresearchgate.netresearchgate.net While in the gas phase the non-zwitterionic form of a single amino acid is typically more stable, the presence of counter-ions or a polar environment can significantly stabilize the zwitterionic state. scielo.brresearchgate.net In the context of the this compound salt, the strong ionic interaction with the aminobenzoate anion provides this necessary stabilization for the cationic arginine.

Furthermore, theoretical calculations can explore the potential for tautomerism, particularly in the aminobenzoate moiety. While 4-aminobenzoic acid itself is predominantly in the amino-acid form, the electronic environment within the salt complex could theoretically influence the tautomeric equilibrium. However, studies on aminobenzoic acid derivatives suggest that the canonical form is generally the most stable. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Experimental techniques are essential for validating and refining the theoretical models of the this compound structure. A combination of spectroscopic methods provides a comprehensive picture of the compound's conformational dynamics and vibrational fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can confirm the presence of both the arginine and aminobenzoate components and provide information about their chemical environment.

The chemical shifts of the protons and carbons in both moieties can be sensitive to the formation of the salt and the associated hydrogen bonding. For instance, the chemical shifts of the protons in the guanidinium group of arginine and the aromatic protons of aminobenzoate can provide clues about their involvement in intermolecular interactions. doi.orgnih.govchemicalbook.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, providing direct evidence for the conformation of the complex in solution. doi.org Furthermore, studying the NMR spectra at different temperatures can reveal information about the conformational dynamics and the strength of the hydrogen bonds within the this compound complex.

| Proton | 4-Aminobenzoic Acid chemicalbook.com | Arginine (Typical) | Expected in this compound |

|---|---|---|---|

| Aromatic (ortho to COOH) | 7.65 | - | Shift may occur due to interaction |

| Aromatic (meta to COOH) | 6.57 | - | Shift may occur due to interaction |

| NH₂ (on ring) | 5.89 | - | May broaden or shift upon H-bonding |

| α-CH (Arginine) | - | ~3.5-3.8 | Expected in this region |

| Guanidinium NH | - | ~7.0-7.5 | Broadened due to exchange and H-bonding |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. uchile.cluchile.cl

In the context of this compound, IR and Raman spectra can provide direct evidence for the formation of the salt. The strong absorption band corresponding to the C=O stretch of the carboxylic acid in 4-aminobenzoic acid (typically around 1680-1700 cm⁻¹) is expected to be absent in the spectrum of the salt. Instead, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) will appear at lower wavenumbers (around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively). researchgate.netresearchgate.net

Similarly, the vibrational modes of the guanidinium group in arginine are sensitive to its protonation state and involvement in hydrogen bonding. uchile.cl The positions and intensities of the CN stretching vibrations can be used to confirm the cationic state of the arginine moiety. uchile.cl Comparing the experimental spectra with theoretical spectra calculated using DFT can aid in the detailed assignment of the observed vibrational bands. researchgate.netuchile.cluchile.cl

| Vibrational Mode | Expected Range in this compound | Significance |

|---|---|---|

| N-H stretches (amine and guanidinium) | 3400-3000 | Indicates hydrogen bonding environment |

| C=O stretch (Carboxylic Acid) | Absent (or very weak) | Confirms deprotonation of aminobenzoic acid |

| COO⁻ asymmetric stretch | ~1610-1550 | Confirms presence of carboxylate anion |

| C=N stretch (Guanidinium) | ~1670 | Indicates protonated state of arginine |

| COO⁻ symmetric stretch | ~1420-1380 | Confirms presence of carboxylate anion |

X-ray Crystallography of Co-crystals and Salts

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the details of intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the crystal structures of L-arginine and its complexes with other carboxylic acids, such as formic acid, have been determined. nih.govmdpi.comrsc.orgresearchgate.netnih.gov

These studies reveal key structural motifs that are highly likely to be present in this compound. The primary interaction is consistently found to be the salt bridge between the guanidinium group of arginine and the carboxylate group of the acid. nih.gov The crystal structures show the bidentate hydrogen bonding pattern of this interaction in detail.

Computational Methods for Predicting Conformational Landscapes

Computational methods have become indispensable in modern chemical research, enabling the prediction of molecular properties and behaviors. For a flexible molecule like this compound, these techniques are crucial for mapping its complex potential energy surface and understanding its behavior in different environments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust tool for predicting the geometric, electronic, and spectroscopic properties of molecules. In the context of this compound, DFT calculations can elucidate the most stable conformations (isomers) in the gas phase and provide detailed information about the electronic distribution and bonding within the molecule.

Researchers employ various functionals and basis sets within the DFT framework to achieve a balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP and dispersion-corrected functionals such as ωB97XD are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) for optimizing molecular geometries and calculating vibrational frequencies. nih.govnih.gov The choice of functional is critical, especially for systems where non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a significant role in determining the structure, as is the case for this compound. researchgate.net

A typical DFT study on this compound would involve a systematic conformational search to identify all possible low-energy structures. For each conformer, a geometry optimization would be performed, followed by a frequency calculation to confirm that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov From these calculations, a wealth of data can be extracted, including relative energies of conformers, bond lengths, bond angles, dihedral angles, and electronic properties like dipole moments and atomic charges.

Table 1: Representative Parameters for DFT Calculations on this compound

| Parameter | Description | Example Values |

|---|---|---|

| Software | Quantum chemistry software package used for the calculations. | Gaussian, ORCA, NWChem |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, ωB97XD, M06-2X |

| Basis Set | The set of mathematical functions used to represent the electronic wave function. | 6-311++G(d,p), aug-cc-pVTZ |

| Solvation Model | Method to simulate the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM), SMD |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Analysis |

The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions, such as hydrogen bonds and charge transfer, which are crucial for the stability of different conformers of this compound. researchgate.net

While DFT is excellent for studying the properties of individual molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in an explicit solvent environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational changes, intermolecular interactions, and solvent effects.

For this compound in an aqueous solution, MD simulations can reveal how the molecule interacts with water molecules and how its conformation fluctuates over time. These simulations require a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for biomolecules include AMBER, CHARMM, and GROMOS.

An MD simulation of this compound would typically involve placing one or more molecules in a box of water molecules and simulating the system's evolution over nanoseconds to microseconds. The analysis of the resulting trajectory can provide information on:

Conformational Sampling: Identifying the most populated conformations in solution and the transitions between them.

Solvation Structure: Characterizing the arrangement of water molecules around the arginine and aminobenzoate moieties.

Hydrogen Bonding Dynamics: Investigating the formation and breaking of hydrogen bonds between this compound and water, as well as intramolecular hydrogen bonds.

Transport Properties: In more complex simulations, the diffusion of this compound in the solvent can be studied.

Recent studies have utilized MD simulations to understand the role of arginine in solubilizing other molecules and its interactions within protein structures. shokuken.or.jpplos.orgnih.gov These studies highlight the importance of the guanidinium group of arginine in forming strong interactions with other molecules. shokuken.or.jp Similarly, MD simulations of this compound would likely show strong hydration of the charged groups and dynamic hydrogen bonding patterns.

Table 2: Typical Parameters for MD Simulations of this compound in Water

| Parameter | Description | Example Values |

|---|---|---|

| Software | Software package for performing the MD simulation. | GROMACS, AMBER, NAMD |

| Force Field | The set of parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS-AA |

| Water Model | The model used to represent water molecules. | TIP3P, SPC/E |

| Ensemble | The statistical ensemble used for the simulation (e.g., constant temperature and pressure). | NPT (Isothermal-Isobaric) |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |

| Time Step | The integration time step for solving the equations of motion. | 2 fs |

By combining the detailed electronic structure information from DFT with the dynamic insights from MD simulations, researchers can build a comprehensive understanding of the structural and conformational landscape of this compound. This knowledge is crucial for predicting its properties and behavior in various chemical and biological contexts.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Arginine |

| Aminobenzoic acid |

Mechanistic Biochemical and Molecular Interactions of Arginine Aminobenzoate

Modulation of Enzyme Activity by Arginine Aminobenzoate

Extensive searches of scientific databases have not yielded specific studies on the modulation of enzyme activity by this compound as a distinct chemical entity. The following subsections outline the areas where research would be necessary to understand its potential enzymatic interactions.

Interactions with Protein Arginine Modifying Enzymes

There is currently no available data from in vitro or in vivo studies that specifically investigates the interaction of this compound with protein arginine modifying enzymes. Such enzymes, including protein arginine methyltransferases (PRMTs) and peptidylarginine deiminases (PADs), play crucial roles in epigenetic regulation and signal transduction by modifying arginine residues on histone and non-histone proteins. nih.govnih.govembopress.org Research is needed to determine if this compound can act as a substrate, inhibitor, or modulator of these enzymes.

Kinetic Studies of Enzyme Inhibition or Activation in Model Systems

No kinetic studies detailing the inhibitory or activatory effects of this compound on any enzyme systems have been published in the available scientific literature. To ascertain its potential as a modulator of enzyme activity, kinetic assays would be required to determine parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and the mechanism of action (e.g., competitive, non-competitive inhibition). nih.govacs.orgbritannica.com

Interactions with Cellular Transporters and Uptake Mechanisms in In Vitro Models

Specific data on the interaction of this compound with cellular transporters and its mechanisms of uptake in in vitro models are not available. The transport of its components, L-arginine and PABA, is mediated by distinct transporter families. L-arginine is transported by cationic amino acid transporters (CATs) and other systems nih.govmdpi.comub.edumdpi.com, while PABA uptake is linked to folate transport systems in some organisms. embopress.org However, it is unknown how the combination of these two molecules into a single compound affects its recognition and transport across cellular membranes. Studies using in vitro cell models, such as Caco-2 for intestinal absorption or specific cell lines overexpressing certain transporters, would be necessary to elucidate these mechanisms. nih.govresearchgate.netfrontiersin.orgsemanticscholar.org

Binding Affinity and Specificity with Biological Macromolecules

There is a lack of research on the binding affinity and specificity of this compound with biological macromolecules like proteins and nucleic acids.

Protein-Ligand Interaction Profiling

No studies have been published that profile the interaction of this compound with a range of proteins to determine its binding affinity and specificity. The L-arginine component itself is known to participate in various protein-ligand interactions through its guanidinium (B1211019) group, forming salt bridges and hydrogen bonds. nih.govsqu.edu.omsemanticscholar.orgnih.gov The p-aminobenzoic acid moiety could also contribute to binding through its aromatic ring and carboxyl and amino groups. semanticscholar.org Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be required to characterize the binding of this compound to specific protein targets. nih.govnih.gov

Nucleic Acid Binding Studies (e.g., RNA, DNA)

There is no available data on the binding of this compound to nucleic acids such as RNA or DNA. Arginine-rich motifs in peptides and proteins are known to be crucial for RNA and DNA binding. embopress.orgnih.govuochb.cznih.gov It is conceivable that this compound could interact with nucleic acids, but this has not been experimentally verified. Studies employing techniques like electrophoretic mobility shift assays (EMSA), fluorescence polarization, or NMR spectroscopy would be needed to investigate this potential interaction.

Membrane Association and Perturbation in Liposomal Models4.4. Influence on Cellular Signaling Pathways in Model Organisms4.4.1. Regulation of Nitric Oxide Synthase (NOS) Pathways4.4.2. Impact on Arginine Metabolism-Related Signaling Cascades4.4.3. Mechanistic Basis of Interaction with Metabolic Sensors

Searches for data pertaining to these specific areas for this compound did not yield any relevant studies. The scientific community has focused heavily on L-arginine itself, elucidating its critical functions, which are summarized below for context, although it is imperative to note that this information does not pertain specifically to this compound.

The Broader Context: L-Arginine's Known Roles

L-arginine is a semi-essential amino acid that serves as a substrate for two major enzymatic pathways with significant signaling implications: the nitric oxide synthase (NOS) pathway and the arginase pathway.

Nitric Oxide Synthase (NOS) Pathway: L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.govmdpi.comembopress.org The availability of L-arginine is a rate-limiting factor for NO production by the various NOS isoforms (nNOS, eNOS, iNOS). nih.govresearchgate.net The synthesis of NO from arginine also produces citrulline, which can be recycled back to arginine to sustain NO production. nih.govfrontiersin.org

Arginase Pathway: Arginase competes with NOS for L-arginine, converting it to ornithine and urea (B33335). frontiersin.org This pathway is crucial for the urea cycle and the synthesis of polyamines and proline, which are important for cell proliferation and tissue repair. The balance between the NOS and arginase pathways is a key regulatory point in cellular metabolism and immune cell function. frontiersin.org

Metabolic Signaling: L-arginine itself can act as a signaling molecule, influencing metabolic sensors. For instance, it is known to be an activator of mTOR, a central regulator of cell growth and metabolism. mdpi.comnih.gov This highlights arginine's role in integrating nutrient availability with cellular metabolic programs.

Future research is required to investigate the distinct biochemical and molecular interactions of this compound to determine if and how the aminobenzoate moiety modifies the well-documented activities of L-arginine. Until such studies are conducted and published, a detailed and scientifically accurate article on its specific mechanisms cannot be provided.

Metabolic Fate and Biotransformation Pathways in Pre Clinical Research Models

Enzymatic Hydrolysis and Cleavage of Arginine Aminobenzoate

While direct enzymatic hydrolysis of the this compound salt itself is not extensively documented, the metabolic breakdown of its components is well-characterized.

Characterization of Enzymes Responsible for Degradation

The primary enzyme responsible for the initial catabolism of the arginine component is arginase . nih.govnih.govnih.gov This manganese-dependent enzyme hydrolyzes L-arginine into L-ornithine and urea (B33335). nih.govulisboa.pt Two main isoforms of arginase exist in mammals: Arginase I, which is cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues, including the kidneys and small intestine. nih.gov In preclinical models, the activity of these arginases is central to regulating arginine levels. nih.gov

For the aminobenzoate component, its metabolism involves enzymes responsible for conjugation reactions, primarily occurring in the liver. One of the key enzymatic steps is the activation of PABA to an acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases . researchgate.net

Identification of Metabolites and By-products in Model Systems

Following the presumed dissociation of this compound, the metabolic pathways of each component generate distinct sets of metabolites.

The enzymatic action of arginase on L-arginine yields L-ornithine and urea . ulisboa.pt L-ornithine serves as a precursor for the synthesis of polyamines (such as putrescine, spermidine, and spermine) and the amino acid L-proline. nih.govfrontiersin.org In certain cellular contexts, arginine can also be a substrate for nitric oxide synthase (NOS) , producing nitric oxide (NO) and L-citrulline . researchgate.netnih.gov Further metabolism of L-ornithine can lead to the production of glutamate (B1630785). nih.gov

The primary metabolite of p-aminobenzoic acid is para-aminohippuric acid (PAH) , formed through conjugation with glycine (B1666218). Other potential, though less common, metabolites can arise from glucuronidation.

A summary of the primary metabolites identified in preclinical models for each component is presented below:

| Precursor | Primary Metabolites | Secondary Metabolites |

| L-Arginine | L-Ornithine, Urea, L-Citrulline, Nitric Oxide | Polyamines (Putrescine, Spermidine, Spermine), L-Proline, Glutamate |

| p-Aminobenzoic Acid | p-Aminohippuric Acid (PAH) | p-Aminobenzoyl glucuronide |

Conjugation Reactions and Subsequent Elimination in Ex Vivo Preparations

In ex vivo preparations, such as liver slices or isolated hepatocytes, the metabolic fate of the dissociated components of this compound can be examined more closely.

The aminobenzoate moiety undergoes significant conjugation. The principal conjugation reaction for PABA is with the amino acid glycine , a process primarily occurring in the mitochondria of liver and kidney cells. This reaction leads to the formation of p-aminohippuric acid (PAH) , which is then readily eliminated.

The arginine component, following its conversion to ornithine and urea in the liver, participates in the urea cycle. The resulting urea is a major nitrogenous waste product that is eliminated via the kidneys.

Impact on Endogenous Arginine and Aminobenzoate Pool Dynamics in Experimental Models

The administration of this compound in experimental models is expected to directly influence the endogenous pools of both L-arginine and p-aminobenzoic acid.

Supplementation with arginine has been shown to increase plasma arginine concentrations. researchgate.net This elevation can, in turn, affect the levels of its metabolites, such as ornithine and citrulline. researchgate.net Studies in animal models have demonstrated that oral administration of arginine can lead to a significant increase in serum ornithine and citrulline concentrations. researchgate.net The impact on endogenous arginine pools is dynamic and depends on the metabolic state of the animal, including factors like diet and health status. europa.eu For instance, in preclinical models of tissue injury, supplemental arginine can be channeled towards the production of proline and polyamines to support healing processes. nih.gov

The introduction of p-aminobenzoic acid would similarly increase its plasma concentration, leading to a corresponding increase in its glycine conjugate, PAH, as the primary mechanism for its clearance.

Isotopic Labeling Studies for Metabolic Flux Analysis in Research Models

While no specific isotopic labeling studies on this compound as a compound have been identified, extensive research utilizing isotopically labeled L-arginine provides a clear framework for understanding its metabolic flux in research models.

Stable isotopes of arginine, such as ¹³C and ¹⁵N-labeled arginine, are frequently used to trace its metabolic fate in vivo and in vitro. nih.gov These studies allow for the quantitative analysis of the flux of arginine through its major metabolic pathways, including its incorporation into proteins, its catabolism via the arginase pathway, and its conversion to nitric oxide by NOS.

For example, by using ¹⁵N-labeled arginine, researchers can track the nitrogen atoms as they are incorporated into urea, ornithine, and other nitrogen-containing metabolites. Similarly, ¹³C-labeled arginine enables the tracing of the carbon skeleton as it is channeled into the synthesis of proline and glutamate. These metabolic flux analyses have been crucial in defining the roles of arginine metabolism in various physiological and pathological conditions in preclinical models. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Arginine Aminobenzoate Research

Mass Spectrometry-Based Approaches for Detection and Structural Confirmation

Mass spectrometry (MS), especially when coupled with a chromatographic separation step like LC, is the gold standard for sensitive and specific quantification of L-arginine and its metabolites. nih.govcreative-proteomics.com It provides not only quantitative data but also structural confirmation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of arginine and its related metabolites, such as ornithine, citrulline, and asymmetric dimethylarginine (ADMA). nih.govnih.gov This technique utilizes multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing excellent specificity. nih.govmdpi.com

The development of LC-MS/MS methods allows for the analysis of multiple arginine-related metabolites in a single run, which is valuable for understanding metabolic pathways. nih.govphysiciansweekly.com For instance, a method was developed to simultaneously measure L-arginine, ADMA, symmetric dimethylarginine (SDMA), L-citrulline, L-ornithine, and L-proline in plasma with a run time of 9 minutes without derivatization. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in quantification. nih.gov

Table 3: Example of MRM Transitions for Arginine Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| L-Arginine | 231.2 | 70.1 | mdpi.com |

The fragmentation patterns obtained from tandem mass spectrometry are compared against authentic chemical standards or spectral libraries to confirm the identity of metabolites. researchgate.net

Quantitative metabolomics and proteomics are powerful tools for investigating the biological impact of perturbations in arginine metabolism. biorxiv.org High-resolution mass spectrometry can generate dynamic metabolome and proteome profiles of cells following specific treatments or in disease states. nih.gov

Metabolomics: Targeted metabolomics approaches using LC-MS/MS can probe systemic fluctuations in the arginine metabolic pathway in response to inflammatory stimuli or disease. nih.gov Studies have used metabolomic profiling to identify significant depletion of arginine in patients with knee osteoarthritis, suggesting an imbalance between cartilage repair and degradation. nih.gov Such analyses can reveal dynamic changes in arginine and its metabolites, providing insights into pathophysiological mechanisms. nih.gov

Quantitative Proteomics: These studies investigate large-scale changes in protein abundance in response to cellular perturbations. For example, Tandem Mass Tag-based quantitative mass spectrometry can be used to compare protein abundance between different experimental conditions. frontiersin.org In the context of arginine, proteomic analyses can identify proteins involved in its metabolism and transport or reveal how cellular processes are affected by changes in arginine availability. nih.gov Site-specific regulation of protein arginine methylation, a key post-translational modification, can also be quantified during cellular perturbations like transcriptional arrest. researchgate.net

Fluorescence-Based Assays for Interaction and Activity Monitoring

Fluorescence-based assays provide a sensitive, convenient, and often high-throughput method for monitoring interactions and enzymatic activities related to arginine. nih.govnih.gov These techniques are suitable for drug screening and studying enzyme kinetics.

A homogeneous, fluorescence-based activity assay has been developed for Arginase-1, an enzyme that converts L-arginine to L-ornithine and urea (B33335). nih.gov This assay measures the conversion of L-arginine through a decrease in the signal of a fluorescent probe, allowing for high-throughput screening of potential enzyme inhibitors. nih.gov

Furthermore, novel fluorescent probes have been designed for the selective recognition of arginine. Chiral fluorescent probes built on a BINOL framework have shown the ability to selectively detect D- and L-arginine enantiomers with high sensitivity. rsc.org Such probes can cause a significant fluorescence enhancement upon binding to arginine, with reported detection limits in the sub-micromolar range (e.g., 3.35 x 10⁻⁷ M for L-Arg). rsc.org

Fluorescent arginine analogues have also been developed as sensors for the direct identification and imaging of related enzymes in biological systems. nih.gov In another application, an internally quenched fluorogenic substrate, aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, was used to screen for D-arginine specific proteases by monitoring changes in fluorescence upon cleavage of the substrate. frontiersin.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Agmatine |

| Aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide |

| Arginine |

| Arginine aminobenzoate |

| Asymmetric dimethylarginine (ADMA) |

| Citrulline |

| Ethyl p-aminobenzoate |

| Glutamate (B1630785) |

| Heptafluorobutyric acid |

| L-Arginine |

| L-Citrulline |

| L-Ornithine |

| L-Proline |

| Methanol |

| N-Carbomoylputrescene |

| o-Phthalaldehyde (OPA) |

| Octane sulfonic acid |

| Ornithine |

| Orthophosphoric acid |

| Phosphate |

| Potassium dihydrogen phosphate |

| Proline |

| Putrescine |

| Spermidine |

| Spermine |

| Sulfuric acid |

| Symmetric dimethylarginine (SDMA) |

Application of hyphenated techniques for complex matrix analysis

The analysis of "this compound" in complex matrices, such as biological fluids (plasma, urine) or pharmaceutical formulations, presents significant analytical challenges. The inherent complexity of these matrices, containing numerous endogenous or exogenous compounds, necessitates highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are exceptionally well-suited to address these challenges, offering the requisite specificity and resolving power to isolate and quantify the analyte of interest from interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as a powerful and versatile tool for the analysis of non-volatile and polar compounds like arginine and aminobenzoic acid in complex biological samples. nih.govnorthwestern.edu This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometric detection.

For the analysis of this compound, the compound would likely be ionized in the mass spectrometer's source, and the individual components, the arginine cation and the aminobenzoate anion, or the intact salt, could be monitored. A typical approach would involve developing a reversed-phase HPLC method to achieve chromatographic separation from matrix components.

A simple, sensitive, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of arginine and its related metabolites in cellular extracts. nih.gov This method utilizes a Chromolith High Resolution RP-18 endcapped column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov Detection is carried out in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov The intra- and inter-day precision for arginine was reported to be less than 13.5%, with an accuracy between 91.3% and 114.7%. nih.gov

Similarly, HPLC methods have been described for the measurement of p-aminobenzoic acid (PABA) and its metabolites in plasma or serum. capes.gov.br These methods often involve a deproteinization step followed by extraction with organic solvents before chromatographic analysis. capes.gov.br

A hypothetical LC-MS/MS method for this compound would likely involve protein precipitation of the sample, followed by separation on a C18 or a mixed-mode column. The mass spectrometer would be operated in MRM mode to monitor specific precursor-to-product ion transitions for both arginine and aminobenzoate, ensuring unambiguous identification and quantification.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Arginine and p-Aminobenzoic Acid

| Parameter | Typical Conditions for Arginine Analysis nih.gov | Typical Conditions for p-Aminobenzoic Acid Analysis capes.gov.brnih.gov |

|---|---|---|

| Chromatographic Column | Chromolith High Resolution RP-18 (100 x 4.6 mm) | Reversed-phase C18 |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Isocratic or gradient elution with acetonitrile/water or methanol/water mixtures containing an acid modifier. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Negative Electrospray Ionization (ESI-) or Positive ESI+ |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM or Selected Ion Monitoring (SIM) |

| Sample Preparation | Protein precipitation with acetonitrile | Deproteinization and/or liquid-liquid extraction |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful hyphenated technique, particularly for volatile and semi-volatile compounds. However, for polar and non-volatile molecules like arginine and aminobenzoic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comwvu.edu

Several derivatization reagents are available for amino acids, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. wvu.edu For instance, a GC-MS method for the quantitative analysis of free amino acids as their propyl chloroformate derivatives in biological fluids has been developed. d-nb.info It is important to note that the derivatization of arginine can sometimes be challenging due to its guanidinium (B1211019) group, which may lead to decomposition. wvu.edu

For p-aminobenzoic acid, derivatization to form a more volatile ester or silyl (B83357) derivative would also be required for GC-MS analysis.

A GC-MS-based method has been developed for the quantitative analysis of free amino acids in biological fluids, where derivatization with propyl chloroformate is carried out directly in the samples. d-nb.info This allows for the automation of the entire procedure. The total analysis time was 30 minutes for 30 amino acids. d-nb.info

Given the need for derivatization, which can add complexity and potential for variability to the analytical workflow, LC-MS/MS is often the preferred method for the analysis of compounds like this compound in complex matrices. However, GC-MS can offer excellent chromatographic resolution and is a viable alternative, especially when high sensitivity is required.

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized Arginine and p-Aminobenzoic Acid

| Parameter | Potential Conditions for Derivatized Arginine Analysis wvu.edud-nb.info | Potential Conditions for Derivatized p-Aminobenzoic Acid Analysis |

|---|---|---|

| Derivatization Reagent | Propyl chloroformate, BSTFA, or other silylating agents | Silylating agents (e.g., BSTFA) or esterification reagents |

| Chromatographic Column | DB-5ms or similar non-polar capillary column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium | Helium |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | Selected Ion Monitoring (SIM) or Full Scan |

| Sample Preparation | Derivatization following extraction from the matrix | Derivatization following extraction from the matrix |

Computational and Theoretical Modeling Studies of Arginine Aminobenzoate

Structure-Activity Relationship (SAR) Derivation from Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For arginine aminobenzoate, molecular modeling can elucidate the key structural features of both the arginine and aminobenzoate moieties that are critical for its function.

The guanidinium (B1211019) group of the arginine component is known to be crucial for binding to many biological targets. mdpi.comsapub.org Molecular modeling can simulate how modifications to this group, such as altering its protonation state or substituting its hydrogens, would affect binding affinity and specificity. For instance, the positively charged guanidinium head is essential for forming salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a target protein's active site.

Similarly, the aminobenzoate portion of the molecule offers several avenues for modification that can be explored through modeling. The position of the amino group on the benzoic acid ring (ortho, meta, or para) can significantly alter the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. Furthermore, the carboxyl group's orientation and potential for interaction with receptor sites can be modeled to predict optimal binding conformations.

Hypothetical SAR studies could involve the systematic in silico modification of this compound to generate a library of virtual derivatives. By calculating the predicted binding affinity of each derivative to a target protein, a SAR model can be constructed. This model would highlight which structural changes lead to an increase or decrease in activity, thereby guiding the synthesis of more potent compounds.

Interactive Table: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| 1 | Para-aminobenzoate | -8.5 | Salt bridge with Asp125 |

| 2 | Meta-aminobenzoate | -7.9 | Weaker H-bond with Ser210 |

| 3 | Ortho-aminobenzoate | -7.2 | Steric hindrance with Tyr88 |

| 4 | N-acetyl para-aminobenzoate | -6.5 | Loss of H-bond donor |

| 5 | Guanidinium methylation | -9.2 | Enhanced hydrophobic interaction |

Ligand-Target Docking Simulations for Interaction Prediction

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. stanford.edumdpi.com For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity. These simulations can reveal crucial interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. For example, the guanidinium group of arginine is a prime candidate for forming strong ionic bonds with acidic residues in a binding pocket. nih.gov

Docking studies could be performed against a panel of known protein targets for arginine or similar compounds, such as nitric oxide synthase (NOS) or arginase. nih.govfrontiersin.org The results would provide a ranked list of potential targets based on their predicted binding affinities. Furthermore, the detailed interaction patterns can guide the design of mutations in the target protein to validate the predicted binding mode experimentally.

Interactive Table: Predicted Binding Interactions of this compound with Hypothetical Targets

| Target Protein | Binding Site Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| Nitric Oxide Synthase | Glu371, Asp597, Trp366 | -9.8 | Ionic, Hydrogen Bond, Pi-Stacking |

| Arginase-1 | Asp128, His141, Asp232 | -9.1 | Ionic, Metal Coordination |

| Cationic Amino Acid Transporter | Asp475, Trp269 | -8.7 | Ionic, Cation-Pi |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR can be used to develop predictive models for its activity based on various molecular descriptors.

To perform a QSAR study, a dataset of this compound analogs with experimentally determined activities would be required. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, would then be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a QSAR model that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be used to predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly reduces the time and resources required for drug discovery.

Interactive Table: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | 0.54 | <0.01 | Increased hydrophobicity enhances activity |

| Dipole Moment | -0.21 | 0.03 | Lower dipole moment is favorable |

| Molecular Weight | -0.05 | 0.12 | Not a significant predictor |

| H-bond Donors | 1.23 | <0.001 | More H-bond donors increase activity |

Bioinformatics Approaches for Pathway Integration and Network Analysis

Bioinformatics provides the tools to analyze and interpret biological data, allowing for the integration of this compound into the broader context of metabolic and signaling pathways. researchgate.net By understanding the pathways in which arginine is involved, we can infer the potential biological roles of this compound.

Arginine is a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the biosynthesis of nitric oxide. nih.govkegg.jpnih.gov Bioinformatics databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) can be used to map the potential metabolic fate of this compound. genome.jp For example, it could be hypothesized that the compound is hydrolyzed to release arginine, which then enters its established metabolic pathways.

Network analysis can further be used to explore the potential protein-protein interaction networks that may be modulated by this compound. By identifying the direct targets of the compound through docking studies, bioinformatics tools can predict the downstream effects on cellular signaling and metabolic networks. This systems-level understanding can provide valuable insights into the compound's mechanism of action and potential therapeutic applications.

Future Research Directions and Unexplored Methodological Avenues

Development of Advanced Chemical Probes and Biosensors Incorporating Arginine Aminobenzoate Moieties

Future research will likely focus on the creation of sophisticated chemical probes and biosensors designed to detect and quantify this compound and its metabolites. These tools are crucial for understanding the compound's behavior in biological systems.

Chemical Probes: The development of novel chemical probes will be instrumental. For instance, probes could be designed with fluorescent tags that activate upon binding to this compound or its metabolic products. This would allow for real-time imaging of the compound's distribution and concentration within cells and tissues.

Biosensors: Building on existing research into biosensors for benzoic acid derivatives, future work could lead to the development of highly specific biosensors for this compound. A synthetic biosensor has been constructed that can detect p-aminobenzoic acid (pABA) by fusing the p-hydroxybenzoic acid (pHBA)-binding domain of HbaR from R. palustris with other functional protein domains manchester.ac.uknih.gov. This biosensor's fluorescence output is proportional to the concentration of various benzoic acid derivatives, making it a valuable tool for high-throughput screening manchester.ac.uknih.gov.

Furthermore, electrochemical DNA biosensors have been fabricated using poly(p-aminobenzoic acid) as a key component. In one such biosensor, aminobenzoic acid was electropolymerized on a glassy carbon electrode modified with multi-walled carbon nanotubes nih.gov. Gold nanoparticles were then introduced, and probe DNA was immobilized on the surface nih.gov. This setup allowed for the sensitive detection of target DNA, and similar principles could be adapted to create a biosensor for this compound nih.gov.

| Technology | Potential Application for this compound | Key Methodological Aspects | Anticipated Outcomes |

|---|---|---|---|

| Fluorescent Chemical Probes | Real-time imaging of intracellular and intercellular distribution. | Incorporation of environmentally sensitive fluorophores that respond to binding events. | Detailed spatiotemporal understanding of the compound's pharmacokinetics. |

| Synthetic Biosensors | High-throughput screening for factors influencing this compound metabolism. | Engineering of receptor proteins with high specificity for this compound, linked to a reporter system. | Rapid identification of enzymes, transporters, and other molecules that interact with the compound. |

| Electrochemical Biosensors | Quantitative detection in biological fluids for pharmacokinetic studies. | Modification of electrode surfaces with polymers and nanoparticles to enhance sensitivity and selectivity. | Development of point-of-care diagnostic tools for monitoring therapeutic levels. |

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

A systems biology approach can provide a holistic view of the molecular interactions and pathways affected by this compound. By integrating various "omics" data, researchers can build comprehensive models of the compound's mechanism of action.

Multi-Omics Integration: This approach involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of a biological system in response to this compound. This can reveal changes in gene expression, protein levels, and metabolic pathways, providing a comprehensive picture of the compound's effects.

Pathway and Network Analysis: The data obtained from multi-omics studies can be used to construct detailed pathway and network maps. These maps can illustrate how this compound influences cellular signaling cascades, metabolic networks, and other biological processes. This will be crucial in identifying the specific molecular targets of the compound and understanding its broader physiological effects.

Computational Modeling: The development of computational models based on experimental data will allow for the simulation of this compound's effects under various conditions. These models can predict the compound's behavior, identify potential off-target effects, and guide the design of future experiments.

Exploration of this compound in Novel In Vitro Organ-on-a-Chip Systems

Organ-on-a-chip (OOC) technology offers a powerful platform for studying the effects of this compound in a more physiologically relevant context than traditional cell cultures. mdpi.comwikipedia.orgcn-bio.com These microfluidic devices can mimic the structure and function of human organs, providing valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Liver-on-a-Chip: A liver-on-a-chip model could be used to study the metabolism of this compound by human liver cells. wikipedia.orgcn-bio.com This would allow for the identification of the specific enzymes involved in its breakdown and the characterization of its metabolites.

Gut-on-a-Chip: A gut-on-a-chip model could be used to investigate the absorption of this compound across the intestinal barrier. wikipedia.orgcn-bio.com This would provide crucial information for understanding its oral bioavailability.

Multi-Organ-on-a-Chip: More advanced multi-organ-on-a-chip systems could be used to study the interactions between different organs in the processing of this compound. nih.gov For example, a gut-liver-on-a-chip model could be used to simulate the entire process of oral absorption and first-pass metabolism.

| Organ-on-a-Chip Model | Research Question | Key Parameters to Measure |

|---|---|---|

| Liver-on-a-Chip | How is this compound metabolized by the human liver? | Rate of compound clearance, identification of metabolites, expression of metabolic enzymes. |

| Gut-on-a-Chip | What is the permeability of this compound across the intestinal epithelium? | Apparent permeability coefficient (Papp), transporter involvement. |

| Kidney-on-a-Chip | How is this compound and its metabolites excreted? | Rate of filtration and secretion, potential for nephrotoxicity. |

| Blood-Brain-Barrier-on-a-Chip | Can this compound cross the blood-brain barrier? | Transport kinetics, potential for neuroactive effects. |

High-Throughput Screening Methodologies for Discovering New Interactions

High-throughput screening (HTS) can be employed to rapidly screen large libraries of compounds for their ability to interact with this compound or its targets. This can lead to the discovery of new therapeutic applications and a better understanding of its mechanism of action.

Target-Based Screening: If the specific molecular targets of this compound are identified, HTS can be used to screen for other molecules that bind to the same targets. This could lead to the development of more potent or selective drugs.

Phenotypic Screening: Phenotypic screening involves testing a large number of compounds for their ability to produce a desired effect in a cellular or animal model. This approach can be used to identify new therapeutic uses for this compound without prior knowledge of its specific molecular targets.

Interaction Screening: HTS can also be used to identify other molecules that modulate the activity of this compound. This could lead to the discovery of synergistic drug combinations or compounds that can be used to mitigate potential side effects. For instance, a 4-aminobenzoic acid derivative has been identified as a lead for inhibitors of multidrug resistance-associated proteins (MRPs), suggesting that HTS can be effective in identifying bioactive aminobenzoic acid derivatives nih.gov.

Synthetic Biology Applications for Engineered Biosynthesis or Biotransformation

Synthetic biology offers the potential to engineer microorganisms to produce this compound or its derivatives through fermentation. This could provide a more sustainable and cost-effective method of production compared to chemical synthesis.

Engineered Biosynthesis: By introducing the necessary biosynthetic genes into a microbial host such as Escherichia coli, it may be possible to produce this compound from simple starting materials. The biosynthesis of p-aminobenzoic acid (PABA) in E. coli involves the genes pabA, pabB, and pabC, which convert chorismate to PABA nih.govnih.gov. By manipulating these and other relevant pathways, it may be possible to create a strain of E. coli that efficiently produces this compound. Researchers have already improved the production of 4-aminobenzoic acid in engineered E. coli through combinatorial regulation of these genes nih.gov.

Biotransformation: Another approach is to use engineered enzymes to convert a precursor molecule into this compound. This could involve identifying or engineering an enzyme that can catalyze the final step in the synthesis of the compound.

Metabolic Engineering: Metabolic engineering techniques can be used to optimize the production of this compound in a microbial host. This could involve redirecting metabolic flux towards the desired product and eliminating competing pathways.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity of arginine aminobenzoate in experimental samples?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with fluorescence detection for precise quantification and validation of this compound. Pre-column derivatization using agents like o-phthalaldehyde improves separation and sensitivity . Complement this with amino acid analysis standards (e.g., bovine serum albumin) to ensure procedural integrity and minimize artifacts .

Q. How can researchers validate the purity of synthesized this compound in biochemical studies?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for structural confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify molecular composition. Cross-reference results with commercially available amino acid standards and ensure instrument calibration (e.g., detector stability, column resolution) to maintain analytical rigor .

Q. What experimental frameworks are optimal for studying this compound’s role in microbial metabolism?

- Methodological Answer : Design in vitro assays using methanogenic archaea (Methanocaldococcus jannaschii or Methanothermobacter thermautotrophicus) to investigate aminobenzoate phosphoribosyltransferase activity. Monitor enzyme kinetics (e.g., for PRPP and 4-aminobenzoate) under controlled pH (5.3–7.0) and temperature (70°C) conditions .

Advanced Research Questions

Q. How do discrepancies in aminobenzoate phosphoribosyltransferase substrate specificity across archaeal species impact metabolic pathway modeling?

- Methodological Answer : Address contradictions (e.g., 4-aminobenzoate vs. 4-hydroxybenzoate as substrates) by conducting comparative enzymology. Use recombinant enzymes (e.g., MJPT from M. jannaschii vs. AF2089 from Archaeoglobus fulgidus) to assay substrate affinity and product formation. Pair this with structural homology modeling to identify active-site variations influencing substrate selectivity .

Q. What metabolomic approaches can elucidate this compound’s degradation pathways in gut microbiota studies?

- Methodological Answer : Apply untargeted metabolomics to cecal samples, followed by KEGG pathway analysis to map aminobenzoate degradation routes. Quantify intermediates like 4-hydroxybenzoic acid and protocatechuic acid via LC-MS, and correlate these with microbial community shifts (e.g., Lactobacillus spp.) to assess host-microbe co-metabolism .

Q. How can researchers reconcile conflicting data on this compound’s interaction with oxidative stress pathways?

- Methodological Answer : Use in vivo models (e.g., broiler chickens or LPS-challenged piglets) to measure oxidative stress markers (e.g., glutathione levels, SOD activity) alongside this compound supplementation. Employ multivariate statistical analysis to distinguish direct antioxidant effects from indirect microbiota-mediated mechanisms .

Q. What strategies mitigate experimental biases when studying this compound’s epigenetic modulation via arginine methylation?

- Methodological Answer : Combine RNAi knockdown of arginine methyltransferases (e.g., DART1/DART4 in Drosophila) with chromatin immunoprecipitation (ChIP-seq) to identify methylation-dependent gene targets. Validate findings using asymmetric dimethylarginine (ADMA)-specific antibodies and control for histone modification cross-talk .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme substrate preferences), apply Bi-Ter kinetic modeling to differentiate rate-limiting steps and validate findings with isotopic tracing (e.g., C-labeled PRPP) .

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks to define variables (e.g., Population: archaeal cultures; Intervention: PRPP concentration; Comparison: wild-type vs. mutant enzymes) .

- Reporting Standards : Follow journal-specific guidelines for tables (Roman numerals, self-explanatory footnotes) and figures (color accessibility, permissions for reused content) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.